molecular formula C8H9N3O4 B1462242 Methyl 2-(3-nitropyridin-2-ylamino)acetate CAS No. 57461-53-7

Methyl 2-(3-nitropyridin-2-ylamino)acetate

Cat. No.: B1462242
CAS No.: 57461-53-7
M. Wt: 211.17 g/mol
InChI Key: HQRFIOILJHNISR-UHFFFAOYSA-N
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Description

Methyl 2-(3-nitropyridin-2-ylamino)acetate is an organic compound belonging to the class of pyridine derivatives. It is characterized by its yellow crystalline powder form and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-nitropyridin-2-ylamino)acetate typically involves the reaction of 3-nitropyridine-2-amine with methyl bromoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-nitropyridin-2-ylamino)acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Carboxylic acids: Formed through the hydrolysis of the ester group.

    Substituted pyridine derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Methyl 2-(3-nitropyridin-2-ylamino)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(3-nitropyridin-2-ylamino)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release active metabolites that further modulate biological activities .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate: Similar structure but with a different ester group.

    Methyl 2-(4-nitropyridin-2-ylamino)acetate: Similar structure but with a different position of the nitro group on the pyridine ring.

Uniqueness

Methyl 2-(3-nitropyridin-2-ylamino)acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[(3-nitropyridin-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-15-7(12)5-10-8-6(11(13)14)3-2-4-9-8/h2-4H,5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRFIOILJHNISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651905
Record name Methyl N-(3-nitropyridin-2-yl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57461-53-7
Record name Methyl N-(3-nitropyridin-2-yl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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